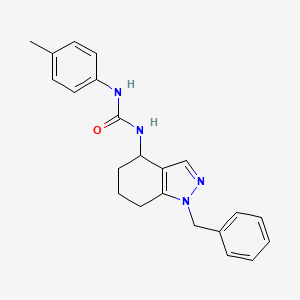
1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
Mecanismo De Acción
The mechanism of action of 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea in lab experiments is its potential to inhibit cancer cell growth and treat neurological disorders. However, one limitation is that the compound may have toxic effects on normal cells at high concentrations, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer and neurological effects. Additionally, studies could focus on optimizing the compound's pharmacokinetics and reducing its toxicity to normal cells. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Its anti-cancer and neurological effects have been studied extensively, and future research could focus on optimizing its therapeutic potential and evaluating its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea involves the reaction between 1-benzyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid and 4-methylphenyl isocyanate. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea has shown promising results in various scientific research studies. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-10-12-18(13-11-16)24-22(27)25-20-8-5-9-21-19(20)14-23-26(21)15-17-6-3-2-4-7-17/h2-4,6-7,10-14,20H,5,8-9,15H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUAVRSJFZTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCC3=C2C=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




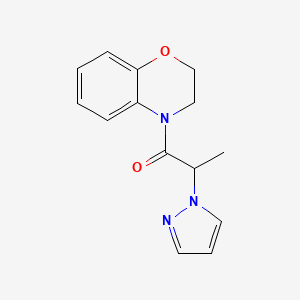
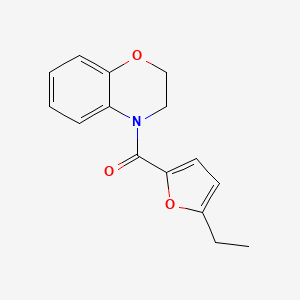
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
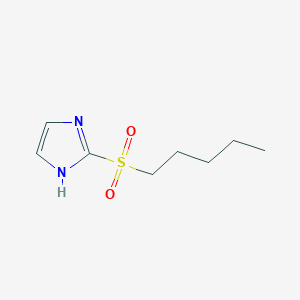
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
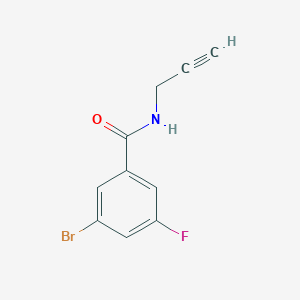
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)